Enhanced Lipophilicity and Structural Differentiator Relative to Shorter-Chain 5-Alkylthiophene-2-boronic Acids
The propyl group (C3) confers a calculated logP value that distinguishes it from the methyl (C1) and ethyl (C2) analogs, impacting partitioning between aqueous and organic phases in biphasic Suzuki-Miyaura reactions [1]. This property is critical for designing molecules with specific lipophilicity requirements. The computed molecular weight of 170.04 g/mol and the presence of three rotatable bonds (C3 side chain) further differentiate it from less flexible, lower molecular weight analogs [1].
| Evidence Dimension | Molecular Properties (LogP, Molecular Weight, Rotatable Bonds) |
|---|---|
| Target Compound Data | logP (estimated): ~2.1-2.5 (based on atom-based calculation); MW = 170.04 g/mol; 3 rotatable bonds [1] |
| Comparator Or Baseline | (5-Methylthiophen-2-yl)boronic acid (C1, MW 141.98) and (5-Ethylthiophen-2-yl)boronic acid (C2, MW 156.02) |
| Quantified Difference | MW increases by ~28 Da (ethyl) and ~14 Da (propyl); Propyl side chain introduces one additional rotatable bond relative to ethyl analog. |
| Conditions | Computational prediction based on molecular structure (PubChem, 2025). |
Why This Matters
Lipophilicity directly influences reaction kinetics in biphasic systems and the ADME properties of final molecules, making chain length a critical, non-interchangeable design variable.
- [1] PubChem. (5-Propylthiophen-2-yl)boronic acid (Compound). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/53397909 View Source
